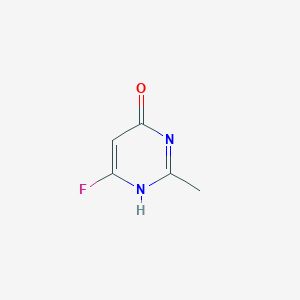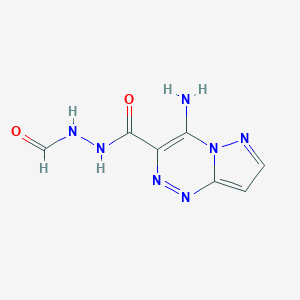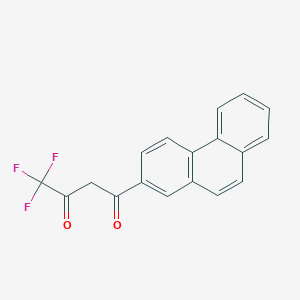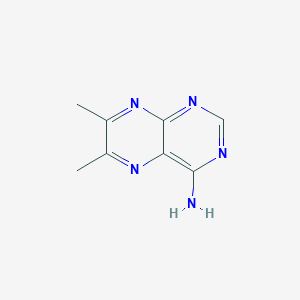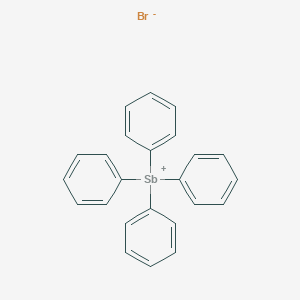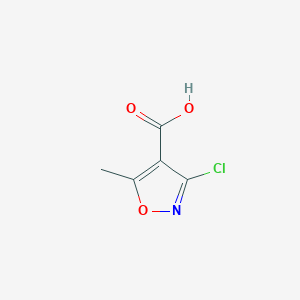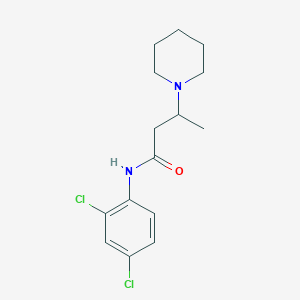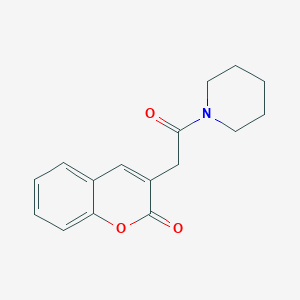
Coumarin, 3-((piperidinocarbonyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-((piperidinocarbonyl)methyl)-, also known as CPMC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPMC is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. CPMC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations have been studied extensively.
作用機序
The mechanism of action of Coumarin, 3-((piperidinocarbonyl)methyl)- is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to interact with the immune system, modulating the activity of immune cells.
生化学的および生理学的効果
Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have anti-inflammatory effects and to modulate the activity of immune cells. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
Coumarin, 3-((piperidinocarbonyl)methyl)- has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. Coumarin, 3-((piperidinocarbonyl)methyl)- is also stable and can be easily stored and transported. However, Coumarin, 3-((piperidinocarbonyl)methyl)- has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on Coumarin, 3-((piperidinocarbonyl)methyl)-. One area of research is the development of Coumarin, 3-((piperidinocarbonyl)methyl)--based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of Coumarin, 3-((piperidinocarbonyl)methyl)-'s mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of Coumarin, 3-((piperidinocarbonyl)methyl)- for use in laboratory experiments and clinical trials.
合成法
Coumarin, 3-((piperidinocarbonyl)methyl)- can be synthesized using several methods, including the reaction of coumarin with piperidine and formaldehyde. Another method involves the reaction of 3-chloropiperidine with sodium methoxide, followed by reaction with coumarin and formaldehyde. The yield and purity of Coumarin, 3-((piperidinocarbonyl)methyl)- can vary depending on the synthesis method used.
科学的研究の応用
Coumarin, 3-((piperidinocarbonyl)methyl)- has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
特性
CAS番号 |
18144-53-1 |
|---|---|
製品名 |
Coumarin, 3-((piperidinocarbonyl)methyl)- |
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChIキー |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
正規SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
その他のCAS番号 |
18144-53-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



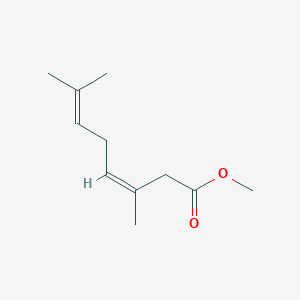
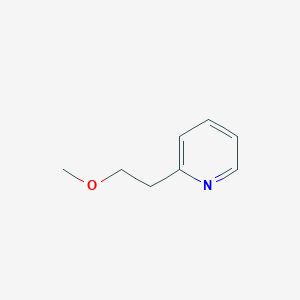
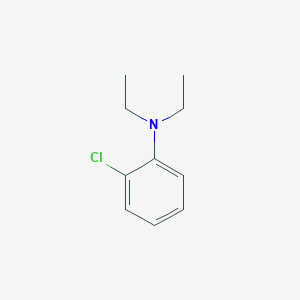
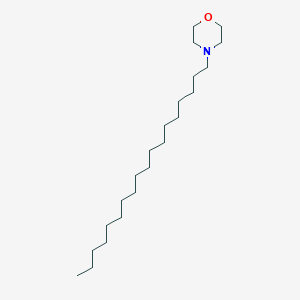
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
